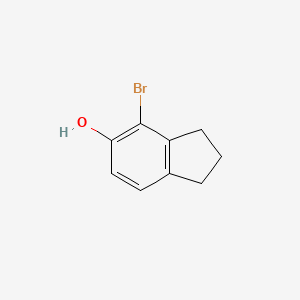
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is a chemical compound with a unique structure that includes an iodine atom attached to a benzopyran ring.
準備方法
The synthesis of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol typically involves the iodination of a benzopyran precursor. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran-2-yl)methanol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran-2-one derivatives, while substitution reactions can introduce various functional groups into the benzopyran ring.
科学的研究の応用
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound serves as a building block for the development of new drugs.
Industry: The compound is used in materials science for the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol involves its interaction with molecular targets in biological systems. The iodine atom in the compound can form halogen bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects . The specific pathways involved depend on the target and the context of its use.
類似化合物との比較
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol can be compared with other similar compounds, such as:
6-iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a carboxylic acid group instead of a methanol group, which affects its reactivity and applications.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: The fluorine atom in this compound provides different chemical properties compared to iodine, such as increased electronegativity and different reactivity patterns.
Nebivolol: A β1-adrenergic blocker with a similar benzopyran structure, used as an antihypertensive agent.
The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical and biological properties that are valuable in various research applications.
特性
IUPAC Name |
(6-iodo-3,4-dihydro-2H-chromen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOZMYOYIASFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)OC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)


![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)
